Cyanomethylenetributylphosphorane

Catalog No.
S800057
CAS No.
157141-27-0
M.F
C14H28NP
M. Wt
241.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanomethylenetributylphosphorane

CAS Number

157141-27-0

Product Name

Cyanomethylenetributylphosphorane

IUPAC Name

2-(tributyl-λ5-phosphanylidene)acetonitrile

Molecular Formula

C14H28NP

Molecular Weight

241.35 g/mol

InChI

InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3

InChI Key

OZMLUMPWPFZWTP-UHFFFAOYSA-N

SMILES

CCCCP(=CC#N)(CCCC)CCCC

Canonical SMILES

CCCCP(=CC#N)(CCCC)CCCC

The exact mass of the compound Cyanomethylenetributylphosphorane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyanomethylenetributylphosphorane (CAS 157141-27-0), commercially known as the Tsunoda Reagent, is a stabilized trialkylphosphorane that functions as a highly efficient, single-molecule mediator for Mitsunobu-type dehydrative couplings . Unlike classical dual-component systems, CMBP integrates the roles of both the phosphine and the azodicarboxylate activator into one stable ylide structure. In procurement and process chemistry, it is primarily selected to overcome the strict acidity limitations of traditional Mitsunobu protocols, enabling the stereoselective C-C, C-N, and C-O bond formation of weakly acidic pronucleophiles [1]. Its distinct byproduct profile also offers significant advantages in downstream purification, making it a critical raw material for the scalable synthesis of complex pharmaceuticals, agrochemicals, and specialized heterocycles.

Substituting CMBP with the conventional diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) system routinely fails when dealing with pronucleophiles possessing a pKa greater than 11 . Traditional dual-reagent systems lack the basicity and thermodynamic driving force to deprotonate these weaker acids, resulting in stalled reactions or negligible yields[1]. Furthermore, the DEAD/PPh3 system generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts, which are notoriously prone to co-crystallizing or co-eluting with the target API, necessitating labor-intensive chromatographic purification . Attempting to use other modified azodicarboxamides still requires a separate phosphine additive, failing to provide the stoichiometric simplicity and atom-economy benefits of CMBP's single-molecule activation [1].

Expanded Substrate Scope for Weakly Acidic Nucleophiles

The most definitive procurement advantage of CMBP is its ability to activate pronucleophiles that are entirely inert under standard Mitsunobu conditions [1]. While the classical DEAD/PPh3 system is strictly limited to nucleophiles with a pKa < 11, CMBP efficiently mediates the alkylation of substrates with a pKa > 11, and in the case of certain active methylene compounds, pKa values exceeding 23 .

Evidence DimensionNucleophile pKa limit for successful alkylation
Target Compound DatapKa > 11 (up to > 23 for active methylenes)
Comparator Or BaselineDEAD/PPh3 system (pKa < 11 limit)
Quantified DifferenceEnables reaction with substrates >10 orders of magnitude less acidic
ConditionsStandard Mitsunobu dehydrative coupling conditions

Allows buyers to execute stereoselective couplings on previously unreactive secondary amides, esters, and carbon nucleophiles without redesigning the synthetic route.

Elimination of TPPO for Streamlined Downstream Processing

Downstream purification is a major cost driver in API synthesis. The traditional DEAD/PPh3 system generates triphenylphosphine oxide (TPPO), a byproduct notorious for requiring multiple chromatographic steps to remove . In contrast, CMBP generates acetonitrile (a volatile, innocuous solvent) and tributylphosphine oxide, which is highly soluble in aqueous or polar organic washes . This shift fundamentally alters the process mass intensity of the purification step.

Evidence DimensionByproduct generation and removal method
Target Compound DataAcetonitrile (volatile) + Tributylphosphine oxide (water/polar-soluble)
Comparator Or BaselineDEAD/PPh3 (generates TPPO and hydrazine derivatives)
Quantified DifferenceEliminates the need for silica gel chromatography for TPPO removal
ConditionsPost-reaction workup and isolation

Drastically reduces solvent consumption, labor, and time associated with chromatographic purification during industrial scale-up.

Handling Stability vs. Trimethyl Analogs

While the closely related cyanomethylenetrimethylphosphorane (CMMP) offers similar pKa expansion capabilities, CMMP is highly sensitive to air and moisture, complicating storage and large-scale transfer [1]. In contrast, the tributyl variant, CMBP, is a stabilized trialkylphosphorane liquid that can be handled with standard precautions, significantly reducing the process engineering controls required during manufacturing .

Evidence DimensionAir and moisture sensitivity
Target Compound DataCMBP: Stabilized, process-friendly liquid
Comparator Or BaselineCMMP: Highly sensitive to air and moisture
Quantified DifferenceEliminates the need for strict glovebox or specialized inert-transfer equipment
ConditionsStandard laboratory or plant storage and handling

Lowers the barrier to scale-up by allowing standard inert-atmosphere handling rather than requiring specialized moisture-free containment.

Single-Molecule Activation vs. Dual-Component Stoichiometry

CMBP acts as a standalone reagent that combines the activating properties of an azo compound and a phosphine into a single stabilized trialkylphosphorane . This eliminates the need to precisely balance the stoichiometry and addition rates of two separate, highly reactive components (DEAD and PPh3), which are prone to forming inactive side-adducts if mismanaged .

Evidence DimensionReagent components required for activation
Target Compound Data1 equivalent of a single reagent (CMBP)
Comparator Or Baseline1 eq DEAD + 1 eq PPh3 (Dual-component system)
Quantified DifferenceReduces activator inventory and addition steps by 50%
ConditionsReaction setup and reagent charging

Simplifies batch-to-batch reproducibility and reduces inventory complexity for large-scale manufacturing.

Stereoselective Synthesis of N- and O-Heterocycles

CMBP is ideal for the intramolecular dehydrocyclization of diols and amino alcohols to form 6-membered O- and N-heterocycles (e.g., the synthesis of (+)-α-skytanthine) [1]. Its ability to drive these reactions in high yields (>90%) with complete stereochemical control makes it the reagent of choice over DEAD/PPh3, which often fails to achieve full conversion on hindered precursors .

Alkylation of Weakly Acidic Carbon Nucleophiles

In advanced API synthesis, forming C-C bonds using active methylene compounds (pKa > 11) is a frequent bottleneck. CMBP is specifically procured to mediate the alkylation of these weak carbon nucleophiles (such as arylmethyl phenyl sulfones) directly with primary or secondary alcohols, bypassing the need for pre-activation or halogenation steps required by traditional methods [2].

Chromatography-Free Scale-Up of Pharmaceutical Intermediates

For industrial processes where chromatographic purification is cost-prohibitive, CMBP is selected to replace DEAD/PPh3. Because its byproducts (acetonitrile and tributylphosphine oxide) are easily removed via evaporation and simple aqueous washing, it enables the scalable, chromatography-free isolation of target esters, amides, and ethers .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Cyanomethylenetributylphosphorane

Dates

Last modified: 08-15-2023

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